2-Amino-1-(quinolin-3-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-1-quinolin-3-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7,11,14H,6,12H2 |
InChI Key |
VWOFHZMPQPTDMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 Quinolin 3 Yl Ethan 1 Ol and Its Molecular Congeners
Retrosynthetic Analysis and Design Strategies for the 2-Amino-1-(quinolin-3-yl)ethan-1-ol Backbone
A logical retrosynthetic approach to this compound involves disconnecting the C-C bond between the quinoline (B57606) ring and the ethanolamine (B43304) side chain. This leads to a quinoline-3-carbaldehyde derivative and a suitable one-carbon (C1) nucleophile containing a protected amino group. A further disconnection of the C-N bond in the amino alcohol side chain suggests a precursor like a 2-halo-1-(quinolin-3-yl)ethan-1-ol, which can then be aminated.
Alternatively, the synthesis can be designed around the formation of the quinoline ring itself as a key step. This would involve constructing a substituted aniline (B41778) or an ortho-aminoaryl ketone that already contains a precursor to the ethanolamine side chain. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
Classical and Contemporary Approaches to Quinoline Core Construction Relevant to the Compound
The construction of the quinoline scaffold is a cornerstone of synthesizing the target molecule. Several classical and modern methods are applicable. nih.govacs.org
The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com For the synthesis of a precursor to this compound, a suitably substituted o-aminobenzaldehyde or o-aminophenyl ketone could be reacted with a compound like 3-amino-1-propanol, where the amino and hydroxyl groups are appropriately protected. A key advantage of the Friedländer synthesis is its operational simplicity and the direct formation of the quinoline ring system. jk-sci.comeurekaselect.com However, the availability of substituted 2-aminobenzaldehyde (B1207257) derivatives can be a limitation. researchgate.net
Two main mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second proposes the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline product. wikipedia.org
| Mechanism Step | Mechanism 1 | Mechanism 2 |
| Initial Reaction | Aldol condensation between the o-aminoaryl carbonyl and the active methylene (B1212753) compound. | Formation of a Schiff base between the o-aminoaryl carbonyl and the active methylene compound. |
| Intermediate | Aldol adduct. | Schiff base (imine). |
| Subsequent Steps | Elimination to form an unsaturated carbonyl, followed by imine formation and cyclization. | Intramolecular aldol reaction followed by elimination. |
| Final Product | Substituted quinoline. | Substituted quinoline. |
The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives, which can be further modified to obtain the desired quinoline backbone. wikipedia.org The reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgmdpi.comjasco.ro The resulting 4-hydroxy-3-carbalkoxyquinoline can then undergo a series of transformations, including decarboxylation and removal of the hydroxyl group, to yield the core quinoline structure. While effective, this method often requires high temperatures for the cyclization step. mdpi.comjasco.ro
The Conrad-Limpach synthesis is another classical method that yields quinolin-4-ones from anilines and β-ketoesters. mdpi.com Similar to the Gould-Jacobs reaction, it involves a condensation followed by a high-temperature cyclization. mdpi.com Both methods are valuable for their ability to construct the quinoline ring from readily available anilines. mdpi.com
Modern synthetic strategies increasingly utilize multi-component reactions (MCRs) for the efficient construction of complex molecules like quinolines. researchgate.netrsc.orgrsc.org MCRs offer advantages such as high atom economy, reduced reaction times, and the ability to generate structural diversity in a single step. rsc.orgrsc.orgiicbe.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for quinoline synthesis. researchgate.netrsc.org For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can lead to the formation of substituted quinolines. researchgate.net These methods could be adapted to incorporate the necessary functional groups for the eventual formation of the this compound side chain.
Direct Synthetic Routes to this compound
Direct synthetic routes focus on introducing the amino alcohol functionality onto a pre-formed quinoline ring.
A key intermediate for the direct synthesis is quinoline-3-carbaldehyde. This can be prepared through methods like the Vilsmeier-Haack reaction on N-arylacetamides. ingentaconnect.com The aldehyde group can then be reacted with a nucleophile to build the two-carbon side chain.
One approach involves the reaction of quinoline-3-carbaldehyde with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to form a cyanohydrin. Subsequent reduction of the nitrile group would yield the desired this compound.
Alternatively, a Grignard reaction with a protected aminomethyl magnesium halide could be employed. Another strategy is the reductive amination of a 2-hydroxy-1-(quinolin-3-yl)ethanone precursor.
The amination of quinolines can also be achieved through various other methods. For example, secondary amines can react with aldehydes to form enamines, which then undergo cyclocondensation with 2-azidobenzophenones to produce 2-amino quinolines. chempedia.info While this specific example leads to a 2-aminoquinoline, the principle of using amination reactions is a viable strategy for introducing the amino group in the desired position of a quinoline precursor.
Reductive Amination Strategies
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the logical precursor would be 3-acetylquinoline (B1336125).
The direct reductive amination of 3-acetylquinoline can be achieved using a variety of reagents. A common approach involves the use of ammonium (B1175870) formate (B1220265) or aqueous ammonia (B1221849) as the nitrogen source, coupled with a suitable reducing agent. organic-chemistry.orgrsc.org
Table 1: Reagents for Reductive Amination of 3-Acetylquinoline
| Nitrogen Source | Reducing Agent | Catalyst (if any) | Notes |
|---|---|---|---|
| Ammonium Formate | Hantzsch ester | None | Mild, catalyst-free conditions have been reported for aromatic aldehydes. rsc.org |
| Aqueous Ammonia | Sodium Borohydride (NaBH₄) | None | A widely used and cost-effective reducing agent. masterorganicchemistry.com |
| Aqueous Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH | Selective for the reduction of the iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.com |
| Aqueous Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |
The reaction proceeds via the initial formation of an imine between 3-acetylquinoline and ammonia. This imine is then reduced by the hydride source to yield the primary amine, this compound. The choice of reducing agent is critical to avoid the reduction of the starting ketone before imine formation. Sodium cyanoborohydride is particularly effective as it is more selective for the protonated imine (iminium ion) under weakly acidic conditions. masterorganicchemistry.com
Stereoselective Synthesis and Chiral Resolution Techniques
The stereochemistry of this compound is crucial for its potential applications, particularly in asymmetric catalysis and pharmacology. Both stereoselective synthesis and chiral resolution of a racemic mixture are viable approaches to obtain enantiomerically pure forms of the compound.
Stereoselective Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through the asymmetric reduction of an intermediate or the use of chiral auxiliaries. One prominent strategy is the asymmetric hydrogenation of 3-substituted quinolines. While the asymmetric hydrogenation of 2-substituted quinolines is well-established, 3-substituted quinolines present a greater challenge. liv.ac.uk However, recent advancements have shown that chiral Brønsted acids can catalyze the asymmetric transfer hydrogenation of 3-substituted quinolines with good yields and enantioselectivities. liv.ac.uk
Another approach is the asymmetric reduction of the ketone precursor, 3-acetylquinoline, using chiral catalysts. Ruthenium-diamine complexes, for instance, have been successfully employed in the asymmetric hydrogenation of various quinoline derivatives. nih.gov The reduction of the carbonyl group to a chiral alcohol can set the stereocenter, which can then be followed by amination.
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. The most common method is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org Since this compound is a basic compound, chiral acids are suitable resolving agents.
Table 2: Common Chiral Acids for Resolution of Amino Alcohols
| Chiral Acid | Properties |
|---|---|
| (+)-Tartaric Acid | Readily available and widely used for the resolution of racemic bases. wikipedia.orggoogle.com |
| (-)-Tartaric Acid | The enantiomer of (+)-tartaric acid, allowing for the isolation of the other diastereomer. google.comrsc.org |
| (S)-Mandelic Acid | Another common chiral acid for resolving amines. |
The process involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent, such as methanol (B129727) or ethanol (B145695). google.com The diastereomeric salts will have different solubilities, allowing for the fractional crystallization of one diastereomer. After separation, the pure enantiomer of the amino alcohol can be liberated by treatment with a base. The choice of solvent and the molar ratio of the resolving agent are critical for successful resolution. google.com
Derivatization and Functionalization Strategies of this compound
The presence of three distinct functional handles—the primary amine, the secondary hydroxyl group, and the quinoline ring—allows for a wide range of derivatization and functionalization strategies for this compound.
The primary amino group is a versatile site for modification. Common reactions include acylation, alkylation, and sulfonylation.
N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides. For instance, reaction with acetyl chloride or benzoyl chloride would yield the corresponding N-acetyl or N-benzoyl derivatives.
N-Alkylation: Reductive amination with aldehydes or ketones can be used to introduce alkyl groups, leading to secondary or tertiary amines.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base provides the corresponding sulfonamides.
The secondary hydroxyl group can undergo various reactions typical of alcohols.
O-Alkylation (Etherification): The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
O-Acylation (Esterification): The hydroxyl group can be esterified using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(aminoacetyl)quinoline, using mild oxidizing agents.
The quinoline ring itself can be functionalized through electrophilic aromatic substitution. The directing effects of the existing substituents will influence the position of the incoming electrophile. The nitrogen in the quinoline ring is deactivating, and under acidic conditions, protonation further deactivates the heterocyclic ring towards electrophilic attack. stackexchange.com Therefore, substitution typically occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions. stackexchange.comyoutube.com
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group at the C5 and C8 positions. stackexchange.com
Halogenation: Bromination or chlorination can also occur at the 5- and 8-positions under appropriate conditions.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group.
The specific substitution pattern can be influenced by the reaction conditions and the nature of the substituents already present on the quinoline ring. orientjchem.org
Synthesis of Coordination Complexes Involving this compound Analogues as Ligands
The nitrogen atom of the quinoline ring, the primary amino group, and the hydroxyl group of this compound and its analogs make them excellent candidates for acting as ligands in coordination chemistry. These compounds can act as bidentate or tridentate ligands, forming stable complexes with various transition metals.
A study reported the synthesis of zinc(II), copper(II), and nickel(II) complexes with a ligand derived from a 2-chloroquinoline-3-carbaldehyde (B1585622) and an amino alcohol. nih.govscispace.com The ligand, ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol), coordinates to the metal centers in a tridentate fashion through one oxygen and two nitrogen atoms. nih.gov
Table 3: Characterization of Metal Complexes with a Quinoline Amino Alcohol Analog
| Complex | Geometry | Metal:Ligand Ratio | Formation Constant (K) |
|---|---|---|---|
| [Zn(H₂L)Cl] | Distorted Tetrahedral | 1:1 | 2.3 x 10⁶ |
| [Cu(H₂L)(H₂O)(NO₃)] | Distorted Square Pyramidal | 1:1 | 2.9 x 10⁶ |
| [Ni(H₂L)(NO₃)]·2H₂O | Square Planar | 1:1 | 3.8 x 10⁵ |
Data from reference nih.gov.
The synthesis of these complexes typically involves the reaction of a metal salt (e.g., chloride or nitrate) with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FTIR, UV-Vis, mass spectrometry, and X-ray diffraction. nih.govnih.gov The coordination of the ligand to the metal ion is often confirmed by shifts in the vibrational frequencies of the C=N, N-H, and O-H bonds in the IR spectrum. The study of such complexes is driven by their potential applications in catalysis, materials science, and as bioactive agents. nih.govscispace.comresearchgate.net
Transition Metal Complexation Strategies
The synthesis of this compound is not widely documented in readily available literature, suggesting the need for a tailored synthetic approach. A plausible and efficient route commences with the commercially available precursor, 1-(quinolin-3-yl)ethan-1-one (also known as 3-acetylquinoline). achemblock.comuni.lunih.govchemicalbook.com The transformation of the acetyl group into the desired amino alcohol functionality can be envisaged through a multi-step process.
One potential synthetic pathway involves the α-bromination of 1-(quinolin-3-yl)ethan-1-one to yield 2-bromo-1-(quinolin-3-yl)ethan-1-one. This intermediate can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine, to introduce the amino group at the α-position, yielding 2-amino-1-(quinolin-3-yl)ethan-1-one. Subsequent reduction of the ketone functionality, for instance using a mild reducing agent like sodium borohydride, would afford the target compound, this compound.
An alternative strategy could involve the conversion of 1-(quinolin-3-yl)ethan-1-one to its oxime derivative, 1-(quinolin-3-yl)ethan-1-one oxime, by reaction with hydroxylamine. The simultaneous reduction of both the oxime and the ketone can then be attempted using a more potent reducing agent, such as lithium aluminum hydride, to yield the final amino alcohol product.
The synthesis of related quinoline derivatives provides further insight into potential synthetic modifications. For instance, various substituted 3-acetylquinolines can be synthesized through the condensation of 2-aminoarylketones with active methylene compounds, often catalyzed by metal salts like iron(III) chloride. researchgate.net This approach allows for the introduction of diverse substituents onto the quinoline ring, thereby enabling the synthesis of a range of molecular congeners of this compound.
Metal-Ligand Binding Site Investigations
The molecular architecture of this compound, featuring both a nitrogen atom within the quinoline ring and an amino alcohol side chain, strongly suggests its potential to act as a chelating ligand for transition metal ions. The amino group and the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. Furthermore, the quinoline nitrogen can also participate in coordination, potentially leading to tridentate binding modes, depending on the metal ion and reaction conditions.
Investigations into the complexation of structurally similar quinoline-based ligands with transition metals offer valuable insights into the expected coordination behavior of this compound. For example, Schiff base ligands derived from quinoline aldehydes have been shown to form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). bepls.comnih.gov In these complexes, the imine nitrogen and another donor atom, often from a substituent on the aniline part of the Schiff base, coordinate to the metal ion. nih.gov
Spectroscopic studies are instrumental in elucidating the metal-ligand binding sites. In the infrared (IR) spectra of metal complexes of quinoline derivatives, shifts in the vibrational frequencies of the C=N and other functional groups upon coordination provide direct evidence of metal-ligand bond formation. nih.gov Similarly, changes in the chemical shifts observed in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy upon complexation can identify the atoms involved in the coordination sphere. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 1 Quinolin 3 Yl Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing deep insights into connectivity and spatial relationships.
Proton (¹H) NMR Assignments and Conformational Analysis
The ¹H NMR spectrum provides the initial and most direct information regarding the chemical environment of protons in the molecule. The spectrum of 2-Amino-1-(quinolin-3-yl)ethan-1-ol is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the amino ethanol (B145695) side chain.
The quinoline ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons at positions 2 and 4 are often the most deshielded due to their proximity to the ring nitrogen, appearing as sharp singlets or doublets. The protons on the benzo-fused portion of the ring (positions 5, 6, 7, and 8) would present as a more complex pattern of doublets and triplets, with their exact shifts and coupling constants determined by their substitution pattern.
The aliphatic protons on the side chain would resonate in the upfield region. The methine proton (-CH(OH)-) is expected to appear as a multiplet, its chemical shift influenced by the adjacent hydroxyl and amino groups. The diastereotopic methylene (B1212753) protons (-CH₂NH₂) would likely appear as two distinct multiplets due to restricted rotation and coupling to the methine proton. The protons of the amine (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
Representative ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.9 | s | - |
| H-4 | ~8.1 | s | - |
| H-5 | ~7.9 | d | ~8.5 |
| H-6 | ~7.6 | t | ~7.5 |
| H-7 | ~7.8 | t | ~7.5 |
| H-8 | ~8.0 | d | ~8.5 |
| -CH(OH)- | ~5.0 | t | ~6.5 |
| -CH₂NH₂ (a) | ~3.0 | dd | ~12.5, 6.5 |
| -CH₂NH₂ (b) | ~2.8 | dd | ~12.5, 6.5 |
| -NH₂ | ~2.5 | br s | - |
| -OH | ~4.5 | br s | - |
Note: These are representative values. Actual chemical shifts may vary. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected: nine for the quinoline ring and two for the side chain. The chemical shifts of the quinoline carbons are characteristic, with carbons adjacent to the nitrogen (C-2 and C-8a) appearing at lower field.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons. This information is instrumental in assigning the carbons of the quinoline ring and the side chain.
Representative ¹³C NMR and DEPT-135 Data
| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C-2 | ~152 | CH |
| C-3 | ~135 | Quaternary C |
| C-4 | ~148 | CH |
| C-4a | ~128 | Quaternary C |
| C-5 | ~129 | CH |
| C-6 | ~127 | CH |
| C-7 | ~130 | CH |
| C-8 | ~128 | CH |
| C-8a | ~147 | Quaternary C |
| -CH(OH)- | ~70 | CH |
| -CH₂NH₂ | ~45 | CH₂ (negative) |
Note: These are representative values. Actual chemical shifts may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show correlations between adjacent protons in the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, etc.) and within the side chain (e.g., -CH(OH)- with -CH₂NH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~5.0 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming the -CH(OH)- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting different fragments of the molecule. For instance, an HMBC correlation between the methine proton of the side chain (-CH(OH)-) and the quaternary carbon C-3 of the quinoline ring would unambiguously establish the point of attachment of the side chain to the ring. Correlations from H-2 and H-4 to other carbons in the quinoline ring would confirm the assignments of the aromatic system.
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The O-H stretching vibration of the alcohol and the N-H stretching of the primary amine would appear as broad bands in the 3500-3200 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1650-1450 cm⁻¹ region. The C-O stretching of the alcohol and C-N stretching of the amine would be found in the fingerprint region, typically between 1260 and 1000 cm⁻¹.
Representative FT-IR Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (alcohol) | ~3400 | Strong, Broad |
| N-H Stretch (amine) | ~3300 | Medium, Broad |
| Aromatic C-H Stretch | ~3050 | Medium |
| Aliphatic C-H Stretch | ~2950 | Medium |
| C=C, C=N Ring Stretch | 1620-1450 | Medium-Strong |
| N-H Bend (amine) | ~1600 | Medium |
| C-O Stretch (alcohol) | ~1100 | Strong |
| C-N Stretch (amine) | ~1050 | Medium |
Note: These are representative values. Actual frequencies may vary.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups (like C=O, O-H), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of molecules like this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental composition, confirming the molecular formula C11H12N2O. The high precision of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]+ | 189.1022 |
| [M+Na]+ | 211.0841 |
| [M-H]- | 187.0877 |
Note: This table contains predicted m/z values based on the molecular formula and does not represent experimental data.
LC-MS Techniques for Purity Assessment and Identification
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS method could be developed to assess the purity of a sample of this compound and to identify it in complex mixtures. By coupling the LC system to a tandem mass spectrometer (MS/MS), specific fragmentation patterns (product ions) of the parent ion can be monitored, providing a highly selective and sensitive method for quantification and confirmation of the compound's identity.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for determining the thermal stability, decomposition pathways, and phase transitions of materials.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound and for studying its decomposition behavior.
Studies on various quinoline derivatives have utilized TGA to assess their thermal properties. For instance, the thermal decomposition and stability of several quinoline compounds were investigated using TGA and differential scanning calorimetry (
Computational and Theoretical Investigations of 2 Amino 1 Quinolin 3 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the electronic structure and geometry of molecules. By approximating the electron density, DFT can accurately calculate various molecular properties. For quinoline (B57606) derivatives, DFT is instrumental in determining optimized geometries, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric profile.
For instance, a study on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) and 2-Chloro-8-methylquinoline-3-carboxaldehyde (C8DMQCA) utilized DFT to elucidate their structural and electronic features. nih.gov The calculations revealed differences in their band gaps and dipole moments, highlighting how substituent positions on the quinoline ring influence these properties. nih.gov A higher dipole moment, as seen in C7DMQCA, suggests stronger intermolecular interactions. nih.gov
Table 1: Calculated Properties of Representative Quinoline Derivatives using DFT
| Compound | Property | Value |
| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) | Band Gap (eV) | 2.75 |
| Dipole Moment (Debye) | 5.34 | |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde (C8DMQCA) | Band Gap (eV) | 2.50 |
| Dipole Moment (Debye) | 4.87 |
This data is illustrative and based on quinoline derivatives studied in existing literature to demonstrate the type of information obtained from DFT calculations. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states and the prediction of electronic absorption spectra. This method is particularly valuable for understanding how a molecule interacts with light and for interpreting experimental UV-Vis spectra.
In the aforementioned study of C7DMQCA and C8DMQCA, TD-DFT calculations were employed to predict their absorbance maxima. nih.gov The results showed that the position of the methyl group significantly affects the electronic transitions, leading to different absorption wavelengths. nih.gov Such calculations are crucial for designing molecules with specific photophysical properties, for example, in the development of fluorescent probes or photosensitizers.
Table 2: Predicted Spectroscopic Properties of Representative Quinoline Derivatives using TD-DFT
| Compound | Predicted Absorbance Maximum (nm) | Predicted Absorbance Maximum (eV) |
| 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) | 313 | 3.96 |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde (C8DMQCA) | 365 | 3.39 |
This data is illustrative and based on quinoline derivatives studied in existing literature to demonstrate the type of information obtained from TD-DFT calculations. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and intramolecular delocalization within a molecule. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of the electronic structure. This method can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which is crucial for understanding hyperconjugative and conjugative effects. While specific NBO data for 2-Amino-1-(quinolin-3-yl)ethan-1-ol is not available, its application to other quinoline derivatives has provided insights into their stability and reactivity.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide detailed information about the electronic properties of a single molecular conformation, molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior of flexible molecules in different environments.
For a molecule with rotatable bonds like this compound, multiple conformations are possible. Conformational analysis aims to identify the stable, low-energy conformations and to map the potential energy surface associated with bond rotations. This is often achieved through systematic or stochastic searches followed by energy minimization of the resulting geometries using molecular mechanics or quantum chemical methods.
A study on the conformational preferences of 5-hydroxy-2-(di-n-propylamino)tetralin, a molecule with a flexible amino side chain, demonstrated that the energetically preferred conformations could be determined through a combination of molecular mechanics calculations and NMR spectroscopy. nih.gov For this compound, a similar approach would be necessary to determine the preferred spatial arrangement of the amino and hydroxyl groups relative to the quinoline ring, which is critical for its interaction with biological macromolecules.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. These calculations can predict how the solvent affects conformational equilibria, electronic properties, and reactivity.
A study on 4-carboxy- and 4-aminoquinoline (B48711) investigated the influence of solvent polarity on their dipole moments and solvation energies. researchgate.net The results indicated a significant effect of the solvent on the dipole moment and a nonlinear change in solvation energy with varying solvent polarity. researchgate.net This underscores the importance of considering the solvent environment when studying the properties of polar molecules like this compound.
Table 3: Calculated Dipole Moments of Representative Quinoline Derivatives in Different Solvents
| Compound | Solvent | Dipole Moment (Debye) |
| 4-Aminoquinoline | Vacuum | 3.12 |
| Heptane | 4.19 | |
| Toluene | 4.54 | |
| Water | 5.48 | |
| 4-Carboxyquinoline | Vacuum | 2.54 |
| Heptane | 3.65 | |
| Toluene | 4.07 | |
| Water | 5.25 |
This data is illustrative and based on quinoline derivatives studied in existing literature to demonstrate the impact of solvent on molecular properties. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For quinoline derivatives, these studies elucidate how specific structural features influence biological activity, such as antimalarial or anticancer effects. nih.govnih.govyoutube.com
To build a robust QSAR model, a variety of molecular descriptors that quantify the electronic and steric properties of a molecule are calculated. These descriptors are essential for understanding how a molecule's features correlate with its biological activity.
Electronic Descriptors: These parameters describe the electronic aspects of the molecule, such as its ability to participate in electrostatic interactions and chemical reactions. Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. informaticsjournals.co.in
Partial Atomic Charges: These values indicate the distribution of electrons across the molecule, highlighting sites prone to electrostatic interactions.
Steric Descriptors: These descriptors define the size and shape of the molecule, which are critical for its ability to fit into a biological target's binding site. Common steric descriptors include:
Molecular Volume and Surface Area: These describe the space occupied by the molecule.
Molar Refractivity: This relates to both the volume of the molecule and its polarizability.
Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching.
For the quinoline class of compounds, QSAR studies have shown that steric factors, such as the presence of bulky substituents at specific positions, can significantly influence activity. nih.gov For instance, in some antimalarial quinolines, a larger substituent near position 2 of the quinoline core can enhance inhibitory activity against P. falciparum. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Significance |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Governs reaction mechanisms and electrostatic interactions. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Determines the fit of the molecule in a receptor's active site. |
| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and transport to the target site. |
| Topological | Wiener Index, Randić Index | Encodes information on molecular size, shape, and branching. |
Predictive models, derived from QSAR and other computational techniques like molecular docking, are used to forecast the biological activity and behavior of new or unstudied compounds.
QSAR Modeling: Once descriptors are calculated for a series of related compounds (like various quinoline derivatives) with known biological activities, a mathematical model is developed. This equation relates the descriptors to the activity, allowing for the prediction of activity for new compounds in the series, such as this compound. For example, QSAR models have been developed for quinolines to predict their efficacy against drug-resistant malarial strains. nih.gov
Molecular Docking: This powerful technique simulates the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as an enzyme or protein. The goal is to predict the preferred binding mode and affinity. Docking studies on quinoline derivatives have identified key interactions that are crucial for their biological effects. nih.govacs.org For this compound, the amino (-NH2) and hydroxyl (-OH) groups on the ethanol (B145695) side chain are predicted to be critical for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. nih.gov The quinoline ring itself can participate in π-π stacking interactions. Such studies have been instrumental in understanding the mechanism of action for quinoline derivatives as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.de It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons.
The MEP map is color-coded to identify different potential regions:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.net
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group, as these are the most electronegative centers. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a strong positive potential (blue), marking them as key hydrogen bond donor sites. uni-muenchen.deresearchgate.net This information is invaluable for predicting how the molecule will interact with biological targets and other reagents.
Global Reactivity Parameters (e.g., Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity. researchgate.netrsc.org These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). informaticsjournals.co.in
Key global reactivity parameters include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A more negative chemical potential indicates a better electron acceptor. informaticsjournals.co.in
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. informaticsjournals.co.in
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive. rsc.org
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. informaticsjournals.co.in A higher electrophilicity index suggests a stronger electrophile. informaticsjournals.co.in
Computational studies on quinoline derivatives have utilized these parameters to characterize their reactivity. informaticsjournals.co.inrsc.org For this compound, these descriptors would provide a detailed profile of its chemical behavior.
Table 2: Representative Global Reactivity Descriptors for a Quinoline Derivative (Calculated via DFT)
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 informaticsjournals.co.in | Tendency to accept/donate electrons. |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 1.5 to 2.5 informaticsjournals.co.in | High value indicates high stability. |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 3.5 to 4.5 rsc.org | Power to attract electrons. |
| Chemical Softness | S | 1 / η | 0.4 to 0.67 rsc.org | High value indicates high reactivity. |
| Electrophilicity Index | ω | μ² / (2η) | 2.5 to 5.5 informaticsjournals.co.in | Capacity to accept electrons. |
Note: The values presented are representative for a generic quinoline derivative based on published data for similar structures and are for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, enabling the rational design of future experiments and applications.
Mechanistic Investigations of Chemical Reactions Involving 2 Amino 1 Quinolin 3 Yl Ethan 1 Ol
Exploration of Reaction Pathways and Intermediates
The reaction pathways involving 2-Amino-1-(quinolin-3-yl)ethan-1-ol are dictated by the inherent reactivity of its constituent parts. The quinoline (B57606) ring system is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the heterocyclic nitrogen atom. quimicaorganica.org The presence of the amino group at the C2 position in a related compound, 2-aminoquinolin-4(1H)-one, has been shown to direct reactivity, for instance in Mannich reactions where nucleophilicity is expressed at both the C3 carbon and the N2 nitrogen. researchgate.net
Reactions can proceed through several potential intermediates. For instance, in reactions involving the side chain, protonation of the amino group can form an ammonium (B1175870) species, while deprotonation of the hydroxyl group can generate a more nucleophilic alkoxide. In reactions involving the quinoline ring, nucleophilic addition can lead to the formation of non-aromatic, charged intermediates, such as Meisenheimer-like complexes, which subsequently undergo rearomatization, often through an oxidative step. quimicaorganica.orgresearchgate.net
In functionalization reactions like the Mannich reaction, which involves an amine, formaldehyde, and a CH-acidic compound, the initial step is often the formation of an electrophilic iminium salt from the amine and formaldehyde. researchgate.net For this compound, either the side-chain amino group or the quinoline nitrogen could potentially participate in forming such intermediates, leading to different product scaffolds. For example, studies on 2-aminoquinolin-4(1H)-one show it reacts with paraformaldehyde and amines to yield various products, including pyrimido[4,5-b]quinolin-5-ones, through complex pathways involving iminium intermediates and subsequent cyclizations. researchgate.netnih.gov
Role of Catalysts and Reaction Conditions in Yield and Selectivity
Catalysts and reaction conditions are paramount in guiding the chemical transformations of this compound, dictating both the yield and the chemo-, regio-, and stereoselectivity of the products. The choice of catalyst can activate specific sites on the molecule for reaction.
Lewis Acids: Lewis acids are frequently employed to activate the quinoline ring or carbonyl compounds. In imino Diels-Alder reactions leading to functionalized quinolines, various metal salts such as magnesium(II) bromide, zinc(II) chloride, and scandium(III) triflate have demonstrated catalyst-selective outcomes. researchgate.net For derivatization of the subject compound, a Lewis acid could coordinate to the quinoline nitrogen, enhancing the electrophilicity of the ring for nucleophilic attack.
Transition Metals: Palladium and copper catalysts are extensively used for C-C and C-N bond-forming reactions (cross-coupling). For instance, palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones with various azoles proceeds efficiently using a bimetallic Pd(OAc)₂/CuI system with a phosphine (B1218219) ligand. nih.gov A similar strategy could be envisioned for the functionalization of a halogenated precursor to this compound. The Liebeskind–Srogl cross-coupling, which uses palladium and copper catalysts, allows for the reaction of thio-substituted heterocycles with partners like anilines and aryl boronic acids, demonstrating a pathway for complex derivatization. nih.gov
The following table summarizes the role of different catalyst systems in reactions analogous to those that could involve this compound.
| Catalyst System | Reaction Type | Role of Catalyst | Potential Application | Yield | Ref |
| Pd(OAc)₂/CuI, PPh₃, LiOtBu | C-H Functionalization | Activates C-H bond for coupling with azoles | Functionalization of the quinoline core | Good to Excellent | nih.gov |
| PdDppfCl₂, PPh₃, Cs₂CO₃, CuTC | Liebeskind–Srogl Coupling | Facilitates cross-coupling of a thio-heterocycle with anilines | Derivatization via a thio-intermediate | 61% | nih.gov |
| Scandium(III) triflate | Imino Diels-Alder | Lewis acid catalysis, promotes cycloaddition and oxidation | Synthesis of fused quinoline systems | High | researchgate.net |
| Cu(I)Cl, AcOH | Oxidative Imidation | Single electron transfer, facilitates C-N bond formation | Functionalization of the amino side-chain | ~70% conversion | mdpi.com |
| Cp₂Zr(η¹-C₉H₁₀NO₂)₂ | Michael Addition-Cyclization | Lewis acid catalysis for tandem reaction | Synthesis of the quinoline scaffold | N/A | nih.gov |
Reaction conditions such as solvent and temperature also exert significant control. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often used for reactions like the Mannich reaction, while ethers like 1,4-dioxane (B91453) are common in palladium-catalyzed couplings. nih.govnih.gov Temperature can be used to control kinetic versus thermodynamic product formation; for example, in the addition of amide ions to quinoline, carbon 2 is attacked under kinetic control, while carbon 4 is the site of thermodynamic attack. quimicaorganica.org
Mechanistic Studies of Functionalization and Derivatization Reactions
The dual functionality of this compound allows for a variety of nucleophilic reactions. The amino and hydroxyl groups on the side chain are both nucleophilic centers. At the same time, the quinoline ring itself is an electrophile.
Nucleophilic Addition to the Quinoline Ring: The quinoline system can undergo nucleophilic addition at the C2 or C4 positions. quimicaorganica.org The mechanism involves the attack of a nucleophile (e.g., an organolithium reagent or an amide ion) on the electron-deficient carbon, breaking the aromaticity and forming a negatively charged intermediate. This intermediate must then be rearomatized, typically through the loss of a hydride ion or by the action of an external oxidizing agent, to yield the substituted quinoline product. quimicaorganica.org
Nucleophilic Substitution on the Side Chain: The hydroxyl group of the ethanolamine (B43304) side chain can be transformed into a better leaving group (e.g., a tosylate or a halide). Subsequently, this position becomes susceptible to bimolecular nucleophilic substitution (SN2) by a wide range of nucleophiles. An SN2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. basicmedicalkey.com This process characteristically results in an inversion of stereochemistry at the reaction center. basicmedicalkey.com Computational studies on the reaction of β-amino alcohols with thionyl chloride show that the mechanism can proceed through different pathways, leading to either a substitution product (a chloroamine) or a cyclized oxathiazolidine-2-oxide, depending on the conditions and the presence of a base. researchgate.net
The proximate amino and hydroxyl groups on the side chain of this compound create opportunities for intramolecular cyclization reactions to form novel heterocyclic systems.
Formation of Fused Ring Systems: In a manner analogous to the reaction of 2-aminoquinolin-4(1H)-one with primary amines and paraformaldehyde, the amino group of the title compound could participate in cyclization reactions. researchgate.netnih.gov For instance, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the quinoline core. The reaction of 2-aminoquinolin-4(1H)-one with primary amines leads to tetrahydropyrimido[4,5-b]quinolin-5-ones, illustrating a plausible cyclization pathway. researchgate.net
Intramolecular Cyclization of the Side Chain: The 1,2-amino alcohol moiety is a classic precursor for the synthesis of five-membered heterocyclic rings. For example, reaction with phosgene (B1210022) or its equivalents could yield an oxazolidinone ring. As mentioned, reaction with thionyl chloride in the presence of a base is a well-established method for synthesizing 1,2,3-oxathiazolidine-2-oxides from β-amino alcohols. researchgate.net The mechanism involves the initial formation of a chlorosulfite intermediate from the alcohol and thionyl chloride, followed by intramolecular nucleophilic attack by the nitrogen atom to displace the chloride and form the cyclic product. The base is crucial for neutralizing the generated HCl and preventing the protonation of the nitrogen, which would inhibit its nucleophilicity. researchgate.net
A summary of potential cyclization reactions is presented below.
| Reactant(s) | Product Type | Plausible Mechanism | Ref (Analogous) |
| Paraformaldehyde, Primary Amine | Fused Pyrimidine (e.g., Tetrahydropyrimido[4,5-b]quinoline) | Formation of iminium intermediate followed by intramolecular cyclization and condensation. | researchgate.netnih.gov |
| Thionyl Chloride, Base | Oxathiazolidine-2-oxide | Formation of chlorosulfite ester followed by intramolecular SN2-type attack by the amino group. | researchgate.net |
| o-Aminothiophenol, 1,3-Ynone | Quinoline (via Benzothiazepine) | Michael addition, intramolecular cyclization/condensation, followed by desulfurative aromatization. | nih.gov |
Kinetics of Chemical Transformations
The study of reaction kinetics provides quantitative insight into reaction rates and mechanisms. For transformations involving this compound, the rate of reaction would be influenced by the concentration of reactants, catalyst loading, temperature, and solvent.
In more complex, multi-step reactions, identifying the rate-determining step (RDS) is key. For example, in some nucleophilic aromatic substitution reactions, the initial nucleophilic attack to form the intermediate is the slow, rate-limiting step. researchgate.net In catalytic cycles, any of the steps—catalyst activation, substrate binding, the chemical transformation itself, or product release—could be rate-limiting.
Kinetic studies on the reaction of 2-X-N-ethylpyridinium salts (structurally related to quinolinium salts) with piperidine (B6355638) have shown that the mechanism can be complex, involving the rapid formation of an intermediate complex followed by its slow decomposition through both non-catalytic and catalytic pathways. researchgate.net This highlights that even seemingly simple substitutions can have intricate kinetic profiles.
A hypothetical data table for a kinetic study on the N-alkylation of this compound is shown below to illustrate the type of data generated.
| Experiment | [Substrate] (M) | [Alkyl Halide] (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 25 | 3.1 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 40 | 4.5 x 10⁻⁵ |
Exploration of Biological Interactions and Mechanisms of Action in Vitro and in Silico Perspectives
In Vitro Methodologies for Biological Evaluation
In vitro studies, which are conducted in a controlled environment outside of a living organism, provide crucial preliminary data on the biological effects of a compound.
Enzyme Inhibition Assays (e.g., Kinases, Bacterial Enzymes)
Enzyme inhibition assays are fundamental in determining a compound's ability to interfere with enzyme activity. Quinoline (B57606) derivatives, in general, have been identified as a versatile scaffold in the development of kinase inhibitors, which are critical in cancer therapy. nih.gov Studies have explored the potential of quinoline-based compounds to inhibit a wide range of kinases, highlighting their capacity to disrupt signaling pathways implicated in tumor progression. nih.gov
Specifically, derivatives of 3-anilino-quinolin-2(1H)-ones have been synthesized and screened for their inhibitory activity against 3-Phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt signaling pathway often activated in various human cancers. nih.gov While modest inhibition was observed, this research opens avenues for further optimization of the quinoline scaffold. nih.gov
Furthermore, certain quinoline-based compounds have demonstrated the ability to inhibit various enzymes that interact with DNA, such as DNA methyltransferases. nih.gov This suggests a potential mechanism of action involving the modulation of epigenetic processes. nih.gov
Receptor Binding Studies
Information regarding specific receptor binding studies for 2-Amino-1-(quinolin-3-yl)ethan-1-ol is not extensively available in the public domain. However, the broader class of quinoline derivatives has been investigated for their interactions with various receptors.
Cellular Target Engagement Studies
Cellular target engagement studies aim to confirm that a compound interacts with its intended target within a cellular context. While specific studies focusing solely on this compound are not detailed, related research on quinoline derivatives provides insights. For instance, studies on 3-aryl-quinolin-2-one derivatives have explored their antiviral activity, suggesting engagement with viral or host cell targets to inhibit replication. nih.gov
In Vitro Antimicrobial Activity Assays (e.g., MIC determination)
The antimicrobial properties of quinoline derivatives are well-documented. nih.govhelsinki.fi The minimum inhibitory concentration (MIC) is a key metric determined in these assays, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
A variety of quinoline-2-one derivatives have shown significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, certain compounds demonstrated potent activity with MIC values as low as 0.75 μg/mL against MRSA. nih.gov
Derivatives of amino acid quinolines have also been synthesized and evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria. mdpi.com While some compounds exhibited only modest or weak activity, these studies provide a foundation for developing more potent analogues. mdpi.com The antimicrobial potential of these compounds is often attributed to the inhibition of essential bacterial enzymes. mdpi.com
Table 1: In Vitro Antibacterial Activities of Selected Amino Acid Quinoline Derivatives
| Compound | E. coli (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | B. subtilis (MIC mg/mL) | S. aureus (MIC mg/mL) |
|---|---|---|---|---|
| 3b | 1.25 | >2.5 | >2.5 | >2.5 |
| 3c | 1.25 | >2.5 | >2.5 | >2.5 |
| 4a | 1.25 | 1.25 | 2.5 | 5.0 |
| 4b | 2.5 | >2.5 | 1.25 | 1.25 |
Data sourced from a study on novel amino acid derivatives of quinolines. mdpi.com
In Vitro Antioxidant Activity Assays (e.g., DPPH, Hydroxyl Radical Scavenging)
The antioxidant potential of quinoline derivatives has been a focus of research. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test are commonly used to evaluate this property.
Studies on synthetic quinoline derivatives have shown that their antioxidant capacity can vary significantly based on their chemical structure, including the position and nature of substituent groups. nih.gov For instance, a study on three quinoline derivatives (Qui1, Qui2, and Qui3) revealed that Qui3, a para isomer, exhibited stronger antioxidant activity against the DPPH radical compared to Qui2, the meta isomer. nih.gov This highlights the importance of substituent placement on the quinoline ring for antioxidant potential. nih.gov Other research has also demonstrated the promising antioxidant activity of certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov
Molecular Docking and Computational Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Molecular docking studies have been employed to investigate the binding affinity of quinoline derivatives towards various biological targets. For example, docking simulations of amino acid-quinoline derivatives with bacterial DNA gyrase and topoisomerase-IV have suggested that their antimicrobial potency could stem from the inhibition of these enzymes. mdpi.com
In the context of anti-inflammatory research, docking experiments have been used to predict the binding modes of novel quinoline derivatives within the active site of cyclooxygenase-2 (COX-2), confirming their selective binding over COX-1. nih.gov Similarly, molecular docking has been utilized to assess the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, suggesting their potential as antitumor agents. nih.gov
Furthermore, virtual screening approaches based on pharmacophoric models have successfully identified quinoline derivatives as potential inhibitors of the GLI1 protein, a key component of the Hedgehog signaling pathway implicated in cancer. nih.gov These computational methods are instrumental in prioritizing compounds for further experimental evaluation.
Ligand-Protein Interaction Profiling
The initial step in understanding the biological potential of a compound like this compound involves profiling its interactions with a range of proteins. Quinoline derivatives have been shown to interact with a variety of protein targets, including enzymes and receptors. For instance, various substituted quinolines have been investigated for their inhibitory effects on enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are involved in inflammatory pathways. Furthermore, the quinoline core is a known pharmacophore in agents targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
Given the structural similarities, it is plausible that this compound could exhibit interactions with similar protein families. The amino and hydroxyl groups on the ethanolamine (B43304) side chain can participate in hydrogen bonding, a key interaction in many ligand-protein complexes.
Table 1: Potential Protein Targets for this compound Based on Structurally Related Compounds
| Protein Target Family | Potential Interaction | Rationale based on Structural Analogs |
| Kinases | Inhibition of kinase activity | The quinoline scaffold is a common feature in many kinase inhibitors. |
| DNA Gyrase/Topoisomerase IV | Interference with enzyme function | Quinolone antibiotics, which share the core ring system, target these bacterial enzymes. |
| Cyclooxygenases (COX) | Inhibition of prostaglandin (B15479496) synthesis | Certain quinoline derivatives have demonstrated anti-inflammatory activity through COX inhibition. |
| Nuclear Receptors | Modulation of receptor activity | A quinoline tertiary alcohol was identified as a modulator of the RORγt nuclear receptor. nih.gov |
Binding Affinity Predictions
The strength of the interaction between a ligand and a protein is quantified by its binding affinity. While experimental binding affinity data for this compound are not available, in silico molecular docking studies on related quinoline derivatives can provide predictive insights. For example, molecular docking studies of novel quinoline derivatives have been used to predict their binding affinities towards enzymes like GlcN-6-P synthase, an antimicrobial target. These studies often reveal that the binding affinity is influenced by the nature and position of substituents on the quinoline ring.
For this compound, the presence of the amino and hydroxyl groups would be expected to contribute favorably to its binding affinity for targets with appropriate hydrogen bond donors and acceptors in their binding sites. The quinoline ring itself can participate in hydrophobic and π-stacking interactions.
Rational Design Based on Docking Results
Molecular docking not only predicts binding affinity but also provides a basis for the rational design of more potent and selective analogs. By visualizing the docked pose of a ligand within a protein's binding site, medicinal chemists can identify opportunities for structural modifications that enhance binding. For instance, if a docking study of this compound were to reveal an unoccupied hydrophobic pocket in the vicinity of the quinoline ring, a rational design approach would involve adding a lipophilic substituent at a suitable position to fill this pocket and thereby increase binding affinity. Similarly, the amino and hydroxyl groups could be modified to optimize hydrogen bonding networks. This approach has been successfully applied to other quinoline derivatives to improve their biological activities.
Mechanistic Insights into Biomolecular Interactions
Elucidation of Binding Modes and Key Interacting Residues
The specific orientation of a ligand within a protein's binding site (its binding mode) and the key amino acid residues it interacts with are fundamental to its mechanism of action. For related quinoline compounds, detailed binding modes have been elucidated through co-crystallography and molecular modeling. For example, the interaction of certain quinoline-based inhibitors with the ATP-binding site of kinases often involves a hydrogen bond between the quinoline nitrogen and a backbone amide of a hinge region residue.
In a hypothetical docking scenario of this compound, the quinoline nitrogen could act as a hydrogen bond acceptor. The amino group and the hydroxyl group on the side chain are likely to form crucial hydrogen bonds with polar residues or water molecules in the binding pocket, anchoring the ligand and contributing to its binding specificity. Aromatic residues in the binding site could engage in π-π stacking interactions with the quinoline ring system.
Table 2: Predicted Key Interactions for this compound
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residues in Protein |
| Hydrogen Bonding | Quinoline Nitrogen, Amino Group, Hydroxyl Group | Asp, Glu, Ser, Thr, Asn, Gln, His |
| π-π Stacking | Quinoline Ring System | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Quinoline Ring System | Ala, Val, Leu, Ile, Met |
Allosteric Modulation Investigations
Beyond direct competitive inhibition at the active site, some ligands can act as allosteric modulators, binding to a site distinct from the active site and altering the protein's conformation and activity. While there is no direct evidence for allosteric modulation by this compound, the diverse biological roles of quinoline derivatives suggest that this is a possibility. Investigating the potential for allosteric modulation would require screening against a panel of allosterically regulated proteins and subsequent detailed mechanistic studies.
Pharmacophore Identification for Future Ligand Design
A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. Based on the structure of this compound and the known activities of related compounds, a hypothetical pharmacophore model can be proposed. This model would likely include:
A hydrogen bond acceptor feature (the quinoline nitrogen).
A hydrogen bond donor feature (the amino group and/or the hydroxyl group).
An aromatic/hydrophobic region (the quinoline ring).
The spatial arrangement of these features would be critical for biological activity. This pharmacophore model could then serve as a template for the design and virtual screening of new libraries of compounds to identify novel ligands with improved potency and selectivity for specific targets. The structure-activity relationships of other quinoline derivatives, such as the impact of substituents at different positions on the quinoline ring, would provide valuable data for refining this pharmacophore model. nih.gov
Future Research Directions and Emerging Research Gaps for 2 Amino 1 Quinolin 3 Yl Ethan 1 Ol
Development of Novel Green Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often not environmentally benign. Future research must prioritize the development of "green" synthetic pathways to 2-Amino-1-(quinolin-3-yl)ethan-1-ol. This involves exploring reactions that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.
Key research directions include:
Catalyst Innovation: The use of inexpensive, earth-abundant metal catalysts like iron, manganese, and cobalt is a promising avenue. organic-chemistry.org For instance, single-atom iron catalysts have shown high efficiency in acceptorless dehydrogenative coupling reactions for quinoline synthesis. organic-chemistry.org Similarly, cobalt and manganese complexes have been successfully used in the synthesis of N-heterocycles from amino alcohols and ketones. organic-chemistry.org These approaches offer an environmentally friendly alternative to traditional methods. organic-chemistry.org
Biocatalysis: Employing enzymes or whole-cell systems for the stereoselective reduction of a precursor like 1-(quinolin-3-yl)ethanone could provide a highly efficient and green route to the desired chiral amino alcohol.
Alternative Energy Sources: Investigating microwave-assisted or sono-chemical methods could reduce reaction times and energy consumption.
Greener Reaction Media: Replacing conventional organic solvents with water, supercritical fluids (like CO2), or bio-based solvents will be crucial for developing sustainable synthetic protocols.
Table 1: Comparison of Traditional vs. Emerging Green Synthesis Strategies
| Feature | Traditional Methods | Emerging Green Routes |
|---|---|---|
| Catalysts | Often precious metals (e.g., Palladium, Platinum) | Earth-abundant metals (e.g., Iron, Cobalt, Nickel), Biocatalysts. organic-chemistry.org |
| Solvents | Halogenated hydrocarbons, DMF, DMSO | Water, Ethanol (B145695), Supercritical CO2 |
| Byproducts | Stoichiometric amounts of waste | Minimal waste (e.g., water, H2) |
| Energy | Often requires high heat for extended periods | Milder conditions, alternative energy (microwaves, ultrasound) |
Advanced Stereocontrol in Synthesis
The biological and material properties of chiral molecules like this compound are critically dependent on their stereochemistry. Therefore, developing methods for precise control over the formation of its stereoisomers is a significant research goal.
Future research should focus on:
Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) for the asymmetric reduction of 3-acetylquinoline (B1336125) or the asymmetric addition of a two-carbon nucleophile to quinoline-3-carbaldehyde.
Substrate and Auxiliary Control: Utilizing a chiral substrate or a covalently-bound chiral auxiliary can guide the stereochemical outcome of a reaction, a technique known as diastereoselective synthesis.
Electrocatalytic Methods: Recent advances have shown that stereoselective electrocatalytic cross-couplings using chiral carboxylic acids can produce enantiopure amino alcohols in a modular and scalable fashion. nih.gov This approach avoids extensive use of protecting groups and offers a streamlined synthetic pathway. nih.gov
Enzymatic Resolution: Kinetic resolution of a racemic mixture of this compound using specific enzymes (e.g., lipases) can be an effective method to isolate the desired enantiomer.
Exploration of New Chemical Reactivity Profiles
Understanding the chemical reactivity of the amino and hydroxyl groups, as well as the quinoline core, is essential for creating new derivatives and materials. The 1,2-amino alcohol motif is a versatile functional group, but its reactivity in the context of the quinoline-3-yl system is not fully explored.
Emerging research gaps include:
Selective Functionalization: Developing reactions that can selectively target the amino group, the hydroxyl group, or specific positions on the quinoline ring while the other functional groups remain intact.
Deamination and Rearrangement: Investigating molecular rearrangements, such as those initiated by deamination of the amino group with reagents like nitrous acid, could lead to novel molecular scaffolds. researchgate.net
Cyclization Reactions: Using the amino and hydroxyl groups as internal nucleophiles to construct new fused heterocyclic systems. For example, reaction with triphosgene (B27547) can convert 1,2-amino alcohols into oxazolidinone rings. researchgate.net
Mannich-type Reactions: Exploring the reactivity of the quinoline core in Mannich and retro-Mannich reactions could lead to the synthesis of new complex derivatives. researchgate.net
Deeper Understanding of Structure-Mechanism Relationships
To guide the rational design of new molecules for specific applications, a fundamental understanding of how the three-dimensional structure of this compound and its derivatives relates to their function is necessary.
Key areas for investigation:
Computational Modeling: Employing molecular docking simulations and density functional theory (DFT) to predict how the molecule and its analogs interact with biological targets or material surfaces. nih.govnih.gov
Analog Synthesis and Profiling: Systematically synthesizing a library of analogs by modifying the substituents on the quinoline ring, the amino group, and the alcohol. Comparing the properties of these analogs will elucidate clear structure-activity relationships (SAR). nih.govnih.gov
Spectroscopic and Crystallographic Analysis: Using advanced techniques like 2D-NMR and X-ray crystallography to determine the precise conformation and stereochemistry of the molecule and its complexes, providing crucial insights for mechanistic studies.
Integration with Advanced Materials Science Applications (excluding direct human use)
The unique electronic and structural features of the quinoline ring, combined with the chelating potential of the amino alcohol side chain, make this compound an attractive building block for advanced materials.
Potential research directions include:
Coordination Chemistry: Using the compound as a ligand to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. The resulting materials could have interesting properties for gas storage, separation, or catalysis.
Corrosion Inhibition: Quinoline derivatives are known to be effective corrosion inhibitors for metals. The amino and hydroxyl groups in this compound could enhance its ability to adsorb onto metal surfaces and form a protective layer.
Fluorescent Sensors: The quinoline core is a fluorophore. The amino alcohol group can act as a binding site for specific analytes (e.g., metal ions). Changes in the fluorescence upon binding could be the basis for developing highly selective and sensitive chemical sensors.
Expanding the Scope of Biological Target Profiling (In Vitro)
While direct human use is excluded from this scope, understanding the compound's interactions with a wide array of biological macromolecules in vitro is crucial for identifying its potential in diagnostics, as a research tool, or as a starting point for agrochemical development.
Future research should involve:
High-Throughput Screening: Testing the compound against large panels of enzymes (e.g., kinases, proteases) and receptors to identify novel biological targets. nih.gov
Mechanism of Action Studies: Once a target is identified, detailed in vitro experiments are needed to determine the mechanism of interaction (e.g., competitive vs. non-competitive inhibition, agonism vs. antagonism). nih.gov
Antimicrobial Profiling: Evaluating the compound's activity against a broad spectrum of bacteria and fungi to explore its potential as a lead structure for new antimicrobial agents for non-therapeutic applications (e.g., surface disinfectants, material preservatives).
Table 2: Potential In Vitro Biological Targets for Quinoline Derivatives
| Target Class | Specific Example | Potential Application (Non-Human) | Reference |
|---|---|---|---|
| Enzymes | Kinesin Spindle Protein (KSP) | Antifouling coatings, agricultural fungicides | nih.gov |
| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Research tool for studying stress response in organisms | nih.gov |
| Nuclear Receptors | Retinoic acid-related orphan receptor gamma t (RORγt) | Research probe for immunological studies | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-(quinolin-3-yl)ethan-1-ol?
Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : React quinoline-3-carbaldehyde with ethanolamine in the presence of a reducing agent (e.g., NaBH₄). Optimize pH and temperature to enhance stereoselectivity .
- Nucleophilic substitution : Use a quinolin-3-yl halide precursor and react with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF). Continuous flow reactors improve yield by precise control of reaction kinetics .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Advantages |
|---|---|---|---|
| Reductive Amination | 60–75 | pH 7–8, RT, NaBH₄ | High stereoselectivity |
| Nucleophilic Substitution | 50–65 | K₂CO₃, DMF, 80°C | Scalable via flow reactors |
Q. How is this compound characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. The quinoline protons (δ 8.5–9.0 ppm) and ethanolamine chain (δ 3.5–4.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 204.2 (C₁₁H₁₂N₂O⁺) confirms molecular weight .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What solubility and stability considerations are critical for handling this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salt) .
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How does the quinoline moiety influence biological activity compared to phenyl or thiophene analogs?
Methodological Answer: The quinoline ring enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity. For example:
- Antifungal Activity : Quinoline derivatives (vs. dichlorophenyl analogs) show 2–3× higher inhibition of Candida albicans due to enhanced membrane penetration .
- Enzyme Inhibition : Quinoline’s nitrogen atom chelates metal ions in metalloenzymes (e.g., topoisomerases), altering catalytic activity .
Q. What strategies mitigate low yields in stereoselective synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINOL-based catalysts to achieve enantiomeric excess (ee > 90%) .
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. For example, lower temperatures (0–5°C) slow racemization .
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) for enantiomer isolation .
Q. How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Validate Assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at quinoline positions) to isolate contributing factors .
- Cross-Species Testing : Compare activity across multiple pathogen strains or cell lines to identify selectivity .
Q. What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to TAAR1 or 5-HT1A receptors. Quinoline’s planar structure favors interactions with hydrophobic pockets .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) for >100 ns to assess stability of hydrogen bonds with amino acid residues .
Q. What is the compound’s role as an intermediate in multi-step syntheses?
Methodological Answer:
- Pharmaceutical Synthesis : Serve as a chiral building block for antimalarials (e.g., chloroquine analogs) or kinase inhibitors. The amino group facilitates coupling reactions (e.g., amide bond formation) .
- Fluorescent Probes : Functionalize the hydroxyl group with isothiocyanate to create bioconjugates for imaging studies .
Q. Table 2: Key Biological Targets and Applications
| Target | Application | Mechanism | Reference |
|---|---|---|---|
| TAAR1 Receptor | Schizophrenia therapy | Agonism modulates dopamine release | |
| Fungal Lanosterol 14α-Demethylase | Antifungal agents | Inhibits ergosterol biosynthesis | |
| Topoisomerase II | Anticancer research | DNA cleavage inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
